2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol
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Overview
Description
2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol is a chemical compound with the molecular formula C16H22O It is characterized by a spiro structure, which involves a cyclohexane ring fused to an indene moiety
Preparation Methods
The synthesis of 2’,3’-dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 1H-indene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the spiro structure.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of solvents, and purification steps such as recrystallization.
Chemical Reactions Analysis
2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents. Common products include halogenated derivatives or alkylated compounds.
Scientific Research Applications
2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
2’,3’-Dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol can be compared with similar compounds such as:
1,1-Dimethylindane: This compound shares a similar indene structure but lacks the spiro cyclohexane ring.
1,1,2,3,3-Pentamethylindane: Another related compound with additional methyl groups, leading to different chemical properties.
1,1-Dimethyl-2,3-dihydro-1H-indene: Similar in structure but with variations in the substitution pattern on the indene ring.
These comparisons highlight the unique spiro structure of 2’,3’-dihydro-3’,3’-dimethylspiro[cyclohexane-1,1’-[1H]indene]-5’-ol, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
53718-33-5 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C16H22O/c1-15(2)11-16(8-4-3-5-9-16)13-7-6-12(17)10-14(13)15/h6-7,10,17H,3-5,8-9,11H2,1-2H3 |
InChI Key |
FVHTZOXYTGZSNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)C3=C1C=C(C=C3)O)C |
Origin of Product |
United States |
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